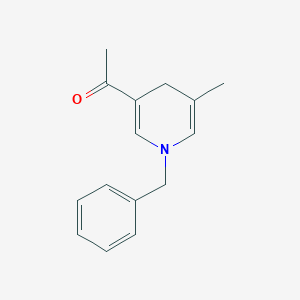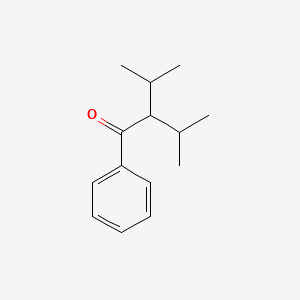
1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- is an organic compound with a complex structure It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity. Continuous flow reactors and advanced separation techniques are often employed to optimize production efficiency and minimize waste.
化学反応の分析
Types of Reactions
1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
作用機序
The mechanism by which 1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbonyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological pathways and influence various physiological processes.
類似化合物との比較
Similar Compounds
2-Butanone, 3-methyl-: Another ketone with a similar structure but different substituents.
3-Methyl-2-butanone: A related compound with a different arrangement of carbon atoms.
Butanone: A simpler ketone with a similar carbonyl group but lacking the additional substituents.
Uniqueness
1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- is unique due to its specific arrangement of functional groups and substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
51556-30-0 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
3-methyl-1-phenyl-2-propan-2-ylbutan-1-one |
InChI |
InChI=1S/C14H20O/c1-10(2)13(11(3)4)14(15)12-8-6-5-7-9-12/h5-11,13H,1-4H3 |
InChIキー |
FYQORWFOIQDIHG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C)C)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


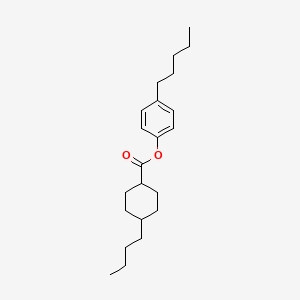

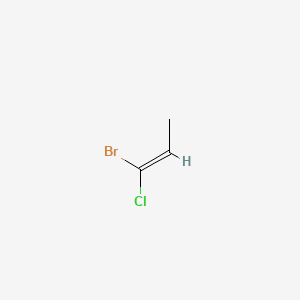
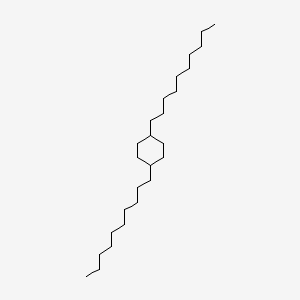
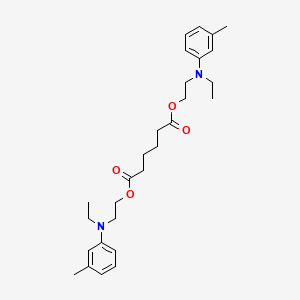

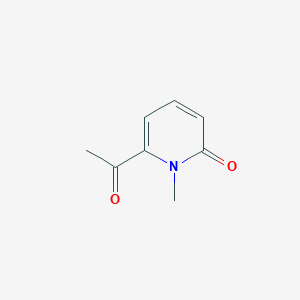
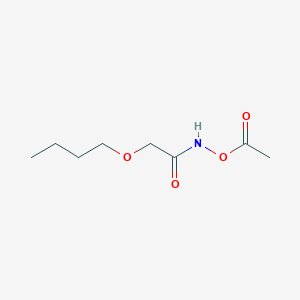
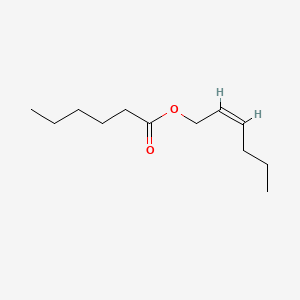

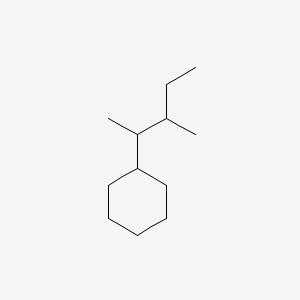
![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)

